![molecular formula C19H23N3O5S B3594728 4-[(3,4-dimethoxyphenyl)sulfonyl]-N-phenyl-1-piperazinecarboxamide](/img/structure/B3594728.png)
4-[(3,4-dimethoxyphenyl)sulfonyl]-N-phenyl-1-piperazinecarboxamide
Descripción general
Descripción
4-[(3,4-Dimethoxyphenyl)sulfonyl]-N-phenyl-1-piperazinecarboxamide is a complex organic compound characterized by its unique structural components. This compound features a piperazine ring, a sulfonyl group, and a phenyl group, making it a subject of interest in various fields of scientific research, including medicinal chemistry and pharmacology.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(3,4-dimethoxyphenyl)sulfonyl]-N-phenyl-1-piperazinecarboxamide typically involves multiple steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.
Introduction of the Sulfonyl Group: The sulfonyl group is introduced via sulfonation, where a sulfonyl chloride reacts with the piperazine derivative in the presence of a base such as triethylamine.
Attachment of the Phenyl Group: The phenyl group is often introduced through a nucleophilic aromatic substitution reaction, where the piperazine derivative reacts with a phenyl halide.
Final Coupling: The final step involves coupling the intermediate with 3,4-dimethoxyphenylsulfonyl chloride under basic conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.
Análisis De Reacciones Químicas
Types of Reactions
4-[(3,4-Dimethoxyphenyl)sulfonyl]-N-phenyl-1-piperazinecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group or the phenyl ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF (dimethylformamide) for nucleophilic substitution.
Major Products
Oxidation: Oxidized derivatives with additional oxygen functionalities.
Reduction: Reduced derivatives with hydrogenated functionalities.
Substitution: Substituted derivatives with various nucleophiles replacing hydrogen atoms.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, 4-[(3,4-dimethoxyphenyl)sulfonyl]-N-phenyl-1-piperazinecarboxamide is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine
Medically, this compound is investigated for its potential therapeutic properties, including anti-inflammatory, anti-cancer, and antimicrobial activities. Its ability to interact with specific molecular targets makes it a candidate for drug development.
Industry
In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including the production of polymers and advanced materials.
Mecanismo De Acción
The mechanism of action of 4-[(3,4-dimethoxyphenyl)sulfonyl]-N-phenyl-1-piperazinecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in proteins, potentially inhibiting their activity. The piperazine ring can enhance the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
- 4-[(3,4-Dimethoxyphenyl)sulfonyl]-N-methyl-1-piperazinecarboxamide
- 4-[(3,4-Dimethoxyphenyl)sulfonyl]-N-ethyl-1-piperazinecarboxamide
- 4-[(3,4-Dimethoxyphenyl)sulfonyl]-N-propyl-1-piperazinecarboxamide
Uniqueness
Compared to similar compounds, 4-[(3,4-dimethoxyphenyl)sulfonyl]-N-phenyl-1-piperazinecarboxamide exhibits unique properties due to the presence of the phenyl group, which can enhance its binding interactions and stability. This makes it particularly valuable in medicinal chemistry for the development of new therapeutic agents.
Propiedades
IUPAC Name |
4-(3,4-dimethoxyphenyl)sulfonyl-N-phenylpiperazine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O5S/c1-26-17-9-8-16(14-18(17)27-2)28(24,25)22-12-10-21(11-13-22)19(23)20-15-6-4-3-5-7-15/h3-9,14H,10-13H2,1-2H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKYHAFMCZXAEKT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)N2CCN(CC2)C(=O)NC3=CC=CC=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


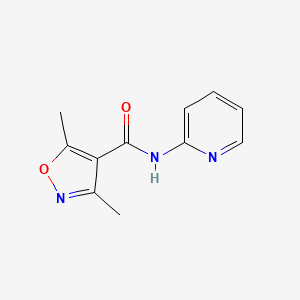
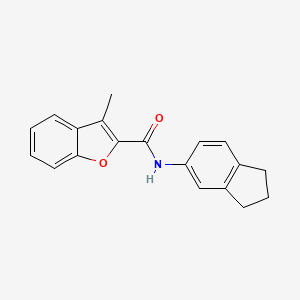
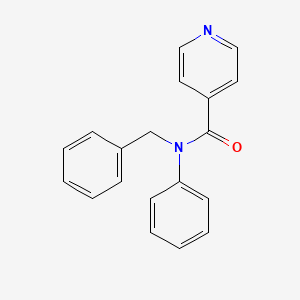
![N-[2-(dimethylamino)ethyl]-4-ethyl-5-methylthiophene-3-carboxamide](/img/structure/B3594665.png)
![ETHYL 2-{2-[(4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YLCARBONYL)AMINO]-1,3-THIAZOL-4-YL}ACETATE](/img/structure/B3594670.png)

![3-methyl-N-(4-{[(4-methyl-2-pyrimidinyl)amino]sulfonyl}phenyl)-1-benzofuran-2-carboxamide](/img/structure/B3594681.png)
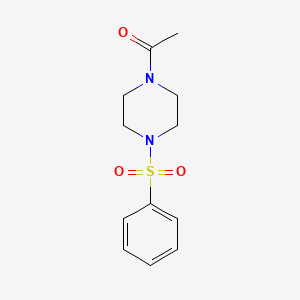
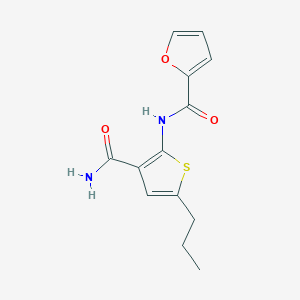
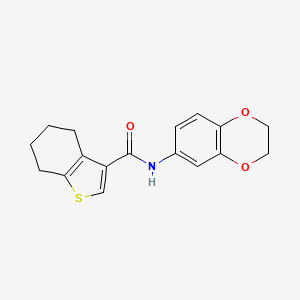
![N-[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B3594717.png)
![N-[(2-fluorophenyl)methyl]-5-methyl-1,2-oxazole-3-carboxamide](/img/structure/B3594732.png)
![N-[3-cyano-4-(3,4-dimethoxyphenyl)-2-thienyl]benzamide](/img/structure/B3594744.png)

